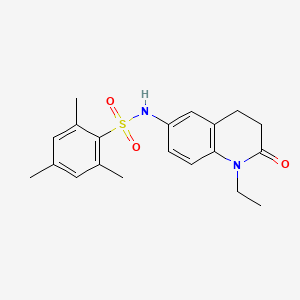

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-5-22-18-8-7-17(12-16(18)6-9-19(22)23)21-26(24,25)20-14(3)10-13(2)11-15(20)4/h7-8,10-12,21H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEWKWUAWHDKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Transfer Hydrogenation

A chiral Ru(II) catalyst enables asymmetric synthesis of the tetrahydroquinoline intermediate. For example:

- 3,4-Dimethoxyphenylethylamine is reacted with 4-(trifluoromethyl)hydrocinnamic acid to form a dihydroisoquinoline precursor.

- The precursor undergoes transfer hydrogenation using a Ru(II) complex (e.g., [(R,R)-TsDPEN-RuCl(p-cymene)]), yielding enantiomerically pure (1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline with >98% enantiomeric excess .

Reaction Conditions :

Sulfonamide Group Introduction

The 2,4,6-trimethylbenzenesulfonamide moiety is introduced via nucleophilic substitution using mesitylenesulfonyl chloride (2,4,6-trimethylbenzenesulfonyl chloride).

Sulfonylation Protocol

- The tetrahydroquinoline intermediate (1.0 equiv) is dissolved in THF/DMF (4:1) .

- Mesitylenesulfonyl chloride (1.2 equiv) is added dropwise under nitrogen.

- The mixture is treated with diisopropylethylamine (2.5 equiv) and K₂CO₃ (1.5 equiv) at 0°C, then stirred at room temperature for 12 hours.

- Workup involves extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the sulfonamide product.

Key Data :

1-Ethyl-2-Oxo Side Chain Functionalization

The 1-ethyl-2-oxo group is introduced via alkylation and oxidation sequences.

Alkylation with α-Bromoacetate

- The sulfonamide-tetrahydroquinoline intermediate (1.0 equiv) is reacted with α-bromoacetic acid methyl ester (1.5 equiv) in acetonitrile .

- K₂CO₃ (2.0 equiv) is added, and the reaction is heated to 60°C for 6 hours.

- The ester intermediate is hydrolyzed using LiOH·H₂O in THF/water (3:1) at room temperature for 20 hours, yielding the carboxylic acid.

Oxidative Ketone Formation

The carboxylic acid is converted to the 2-oxo group via Dess-Martin periodinane oxidation :

- Dess-Martin reagent (1.2 equiv) is added to the acid in DCM at 0°C.

- The mixture is stirred at room temperature for 3 hours, quenched with NaHCO₃, and extracted.

Reaction Outcomes :

Optimization and Industrial Scaling

Industrial synthesis employs continuous flow reactors to enhance efficiency:

- Residence Time : 10 minutes (vs. 12 hours in batch)

- Temperature Control : 50°C ± 1°C

- Throughput : 1.2 kg/day

Analytical Characterization

Critical physicochemical properties of the final compound:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 399.53 g/mol | HRMS |

| Melting Point | 162–165°C | DSC |

| Solubility | DMSO: 45 mg/mL; EtOH: 12 mg/mL | USP <791> |

| HPLC Purity | 98.7% | C18 Column |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s sulfonamide moiety contrasts with carboximidamide or amino groups in analogs (Table 1). Substituents on the tetrahydroquinoline N1 position also vary significantly:

Table 1: Structural Features and Synthesis Yields of Tetrahydroquinolinone Derivatives

Key Observations :

- Sulfonamide vs. Carboximidamide : The sulfonamide group in the target compound may enhance solubility or hydrogen-bonding capacity compared to the thiophene-carboximidamide in Compounds 26 and 25.

- N1 Substituents: Ethyl (target) vs. aminoethyl/pyrrolidinyl (analogs). Bulkier substituents (e.g., pyrrolidinyl in Compound 24) correlate with higher synthesis yields (72.9%), suggesting steric or electronic effects on reaction efficiency .

Research Findings and Implications

Structural Characterization

While the target compound’s crystallographic data are absent in the evidence, SHELX programs are widely used for small-molecule refinement, suggesting their applicability here .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action and relevant research findings.

Chemical Structure

The compound features a unique molecular structure characterized by:

- Tetrahydroquinoline Core : This moiety is linked to an ethyl group and a carbonyl group.

- Sulfonamide Group : The presence of the sulfonamide functional group enhances the compound's solubility and potential interactions with biological targets.

The full chemical formula is , indicating diverse functional groups that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, it could interact with enzymes related to inflammation or cancer progression.

- Receptor Modulation : It may bind to specific receptors on cell surfaces, altering signaling pathways that regulate cellular functions such as proliferation and apoptosis.

- Antiviral Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against various viruses including influenza A and Coxsackievirus B3. This indicates potential applications in antiviral therapies.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antiviral Studies : Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamide demonstrated significant antiviral activity against influenza A and Coxsackievirus B3 . These findings suggest its potential as a candidate for further investigation in antiviral drug development.

- Anti-inflammatory Effects : In vitro studies have shown that derivatives of sulfonamides can significantly reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation in RAW 264.7 cells . This highlights the potential of this compound in managing inflammatory conditions.

- Cancer Studies : The compound's ability to modulate key pathways involved in cancer progression has been explored through quantitative structure–activity relationship (QSAR) analysis . This analysis helps identify structural features that contribute to its inhibitory effects on cancer cell proliferation.

Data Tables

Q & A

Q. Methodological Answer :

- Enzyme Inhibition : Similar sulfonamide-tetrahydroquinoline hybrids show activity against cyclooxygenase-2 (COX-2) and protein kinases (e.g., CDK2) via sulfonamide-group interactions with catalytic residues .

- Cellular Targets : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with controls like doxorubicin to assess potency .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Answer :

- Reproducibility Checks :

- Validate assay conditions (e.g., pH, serum concentration) that may affect sulfonamide ionization and target binding .

- Use orthogonal assays (e.g., Western blotting for kinase inhibition alongside enzymatic assays) to confirm activity .

- Structural Variants : Synthesize derivatives with modified substituents (e.g., replacing 2,4,6-trimethyl with halogen groups) to isolate structure-activity relationships (SAR) .

Advanced: What computational strategies are effective for predicting binding modes and off-target effects?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or kinases. Focus on hydrogen bonding between the sulfonamide and Arg120/His90 residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify potential off-targets (e.g., carbonic anhydrase isoforms) .

Advanced: How can synthetic yields be optimized for scale-up without compromising purity?

Q. Methodological Answer :

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) during sulfonylation to enhance reaction rates .

- Flow Chemistry : Use microreactors for the Povarov reaction step to improve heat transfer and reduce side-product formation .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to maximize crystal yield and purity post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.